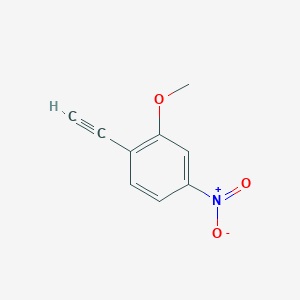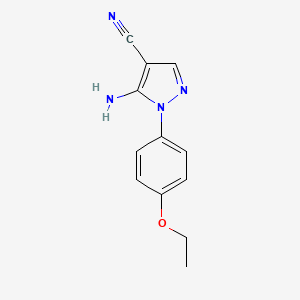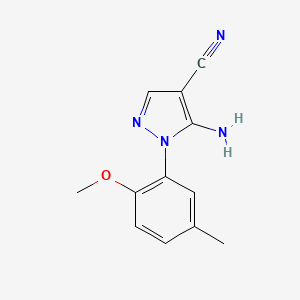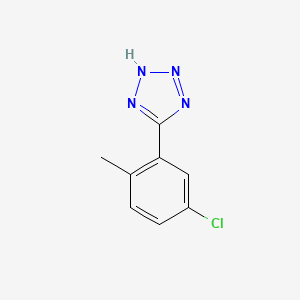
tert-Butyl (2R)-2-benzyl-4-oxopiperidine-1-carboxylate
Overview
Description
The compound “tert-Butyl (2R)-2-benzyl-4-oxopiperidine-1-carboxylate” is likely a complex organic molecule. It seems to contain a piperidine ring, which is a common feature in many pharmaceuticals and natural products . The “tert-Butyl” and “benzyl” groups are common in organic chemistry and often used in the synthesis of complex molecules .
Chemical Reactions Analysis
The tert-butyl group is known for its unique reactivity pattern due to its crowded nature . It’s often used in chemical transformations . The piperidine ring is a common feature in many pharmaceuticals and natural products, and its reactions have been widely studied .Scientific Research Applications
Organic Synthesis
tert-Butyl (2R)-2-benzyl-4-oxopiperidine-1-carboxylate: is widely used in organic synthesis as a precursor for the synthesis of various complex molecules. Its tert-butyl ester group is particularly useful for introducing the tert-butoxycarbonyl (Boc) protecting group . This group is crucial in peptide synthesis as it protects the amine functionality during the coupling reactions.
Environmental Chemistry
In environmental chemistry, the tert-butyl group’s reactivity can be utilized in the breakdown of pollutants. It can be part of a compound that reacts with harmful chemicals, rendering them less toxic or easier to remove from the environment.
Each of these applications leverages the unique chemical structure of tert-Butyl (2R)-2-benzyl-4-oxopiperidine-1-carboxylate to perform a specific function, demonstrating the compound’s versatility in scientific research. The tert-butyl group, in particular, is highlighted for its unique reactivity pattern and its role in chemical transformations and biodegradation pathways .
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
tert-butyl (2R)-2-benzyl-4-oxopiperidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23NO3/c1-17(2,3)21-16(20)18-10-9-15(19)12-14(18)11-13-7-5-4-6-8-13/h4-8,14H,9-12H2,1-3H3/t14-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQBXEVOJCOQNTJ-CQSZACIVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(=O)CC1CC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCC(=O)C[C@H]1CC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl (2R)-2-benzyl-4-oxopiperidine-1-carboxylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![3-[4-(4-Methylpiperazino)phenyl]-3-oxopropanenitrile](/img/structure/B1388086.png)



![[4-Chloro-3-(trifluoromethyl)phenyl]ethylamine](/img/structure/B1388090.png)



